molecular formula C4H6O3 B3344354 2-Hydroxybut-2-enoic acid CAS No. 67784-09-2

2-Hydroxybut-2-enoic acid

Cat. No.: B3344354
CAS No.: 67784-09-2
M. Wt: 102.09 g/mol
InChI Key: RTWLEDIMOQVWDF-UHFFFAOYSA-N
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Description

2-Hydroxybut-2-enoic acid, also known as 2-butenoic acid, 2-hydroxy-, is a chemical compound with the molecular formula C4H6O3. It is a colorless to pale yellow liquid with a distinctive acidic odor. This compound is soluble in water, ethanol, and ether, making it versatile for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-hydroxybut-2-enoic acid involves the aldol condensation reaction. This process typically includes the following steps:

    Reactants: Formaldehyde and acetaldehyde are mixed in a 1:1 molar ratio.

    Catalyst: Sodium hydroxide is used as a catalyst.

    Reaction Conditions: The reaction mixture is maintained at room temperature or slightly heated to facilitate the reaction.

    Product Isolation: The reaction mixture is acidified to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxybut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the biosynthesis of various biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxybut-2-enoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxyl group positioning, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-hydroxybut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2,5H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWLEDIMOQVWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40790796
Record name 2-Hydroxybut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40790796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67784-09-2
Record name 2-Hydroxybut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40790796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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